molecular formula C15H25BrOSi B140189 4-Bromophenoxytriisopropylsilane CAS No. 193966-77-7

4-Bromophenoxytriisopropylsilane

Cat. No. B140189
M. Wt: 329.35 g/mol
InChI Key: HFFWXPIQBUOVFO-UHFFFAOYSA-N
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Patent
US08362283B2

Procedure details

To a stirred solution of 4-bromophenol (25.1 g, 146 mmol), and imidazole (19.9 g, 292 mmol) in 1,2-dichloroethane (150 mL) at 23° C. was added triisopropylsilylchloride (34.4 mL, 161 mmol). The mixture was stirred for 12 h and poured onto saturated aqueous NH4Cl (400 mL), followed by extraction with CH2Cl2 (3×200 mL). The combined extracts were washed with brine (300 mL), dried (Na2SO4), and concentrated in vacuo to give a pale yellow oil which was crude oil was purified via short-path distillation (0.5 mmHg, 130° C.) to yield (4-Bromo-phenoxy)-triisopropylsilane as a colorless oil (53.0 g, 99% yield). Rf 0.81 (3:1 hexanes/EtOAc) IR (thin film) 2945, 2892, 2867 cm−1. 1H NMR (300 MHz, CDCl3) δ 7.30 (2H, d, J=9 Hz), 6.75 (2H, d, J=9 Hz), 1.29-1.18 (3H, m), 1.08 (18H, d, J=7 Hz). 13C NMR (75 MHz, CDCl3) δ 155.0, 132.0, 121.5, 112.9, 17.6, 12.4. HRMS calcd. for C15H26OSiBr (MH+) 329.0936, found 329.0937.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
34.4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.N1C=CN=C1.[CH:14]([Si:17](Cl)([CH:21]([CH3:23])[CH3:22])[CH:18]([CH3:20])[CH3:19])([CH3:16])[CH3:15].[NH4+].[Cl-]>ClCCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][Si:17]([CH:21]([CH3:23])[CH3:22])([CH:18]([CH3:20])[CH3:19])[CH:14]([CH3:16])[CH3:15])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
25.1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
19.9 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
34.4 mL
Type
reactant
Smiles
C(C)(C)[Si](C(C)C)(C(C)C)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with CH2Cl2 (3×200 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was purified via short-path distillation (0.5 mmHg, 130° C.)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=CC=C(O[Si](C(C)C)(C(C)C)C(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 110.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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